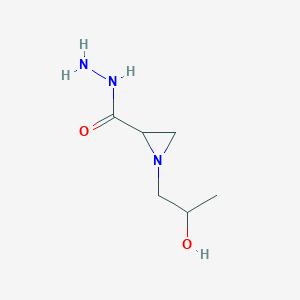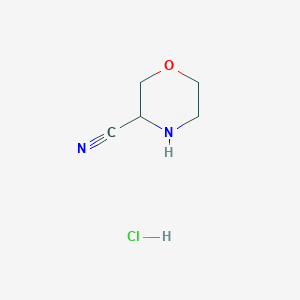
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide typically involves the reaction of aziridine derivatives with appropriate hydrazides. One common method is the nucleophilic ring-opening of aziridines with hydrazides under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at low temperatures .
Industrial Production Methods: Industrial production of aziridine derivatives often involves large-scale ring-opening reactions. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution reactions can occur at the aziridine ring or the hydroxypropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions include open-chain amines, alcohols, and thiol derivatives, depending on the nucleophile used in the ring-opening reaction .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent interactions with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting their function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and applications.
Uniqueness: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is unique due to the presence of both the aziridine ring and the hydroxypropyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to other aziridine derivatives .
Eigenschaften
CAS-Nummer |
71331-17-4 |
|---|---|
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)aziridine-2-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)2-9-3-5(9)6(11)8-7/h4-5,10H,2-3,7H2,1H3,(H,8,11) |
InChI-Schlüssel |
LDUAFGARFMSJDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CC1C(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)


![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)

![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)

![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)

![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)

